molecular formula C20H23NO5 B2457689 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide CAS No. 1170514-91-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide

Cat. No.: B2457689
CAS No.: 1170514-91-6
M. Wt: 357.406
InChI Key: NNXJWNUBIZISKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzodioxole moiety, a functional group prevalent in a range of biologically active molecules and pharmaceutical compounds that often interact with the central nervous system . The specific structure-activity relationship (SAR) of this compound suggests potential for investigation within the serotonergic system. The benzo[d][1,3]dioxol group is a known pharmacophore in compounds that target 5-hydroxytryptamine (5-HT or serotonin) receptors . Serotonin is a critical neurotransmitter that regulates numerous physiological and neurological processes, and its receptors are prime targets for research in areas including neurology, psychiatry, and oncology . The compound's design, featuring an amide linkage and an ether chain, is characteristic of molecules engineered for enhanced binding affinity and selectivity towards specific receptor subtypes. This makes it a valuable chemical tool for researchers studying receptor function, signal transduction pathways, and the development of novel therapeutic agents for disorders related to serotonin dysregulation. The compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed information on purity, solubility, and storage conditions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-3-11-23-16-6-4-15(5-7-16)20(22)21-10-12-24-17-8-9-18-19(13-17)26-14-25-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJWNUBIZISKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine with 4-butoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with Lewis acids for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This can lead to inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a butoxybenzamide group.

    1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Contains a diselane linkage instead of an amide bond.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and butoxybenzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O4C_{18}H_{23}N_{1}O_{4}. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC18H23N1O4C_{18}H_{23}N_{1}O_{4}
Molecular Weight313.38 g/mol
CAS Number1797961-53-5

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines through the modulation of the PI3K/Akt pathway .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Neuropharmacological Effects

The neuropharmacological profile of compounds with similar structural motifs often includes anxiolytic and sedative effects. Benzodiazepine derivatives have been extensively studied for their interactions with GABA receptors, leading to anxiolytic effects . The potential of this compound in this regard warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on its aromatic rings. For example:

  • Substituents on the benzo[d][1,3]dioxole ring : Modifications can enhance or diminish biological activity depending on their electronic and steric properties.
  • Alkyl chain length : Variations in the butoxy group may affect lipophilicity and membrane permeability, influencing bioavailability.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Case Study 1 : A derivative with a methoxy group at the para position exhibited enhanced anticancer activity against breast cancer cells compared to its unsubstituted counterpart. This suggests that electron-donating groups may increase efficacy .
  • Case Study 2 : A compound with a longer alkyl chain showed improved anti-inflammatory effects in animal models of arthritis, indicating that lipophilicity plays a critical role in therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the benzo[d][1,3]dioxole moiety to an ethyloxy linker, followed by amidation with 4-butoxybenzoyl chloride. Key steps include:
  • Etherification : Reacting benzo[d][1,3]dioxol-5-ol with 2-chloroethylamine under basic conditions (e.g., Na₂CO₃) to form the ethyloxy intermediate .
  • Amidation : Coupling the intermediate with 4-butoxybenzoyl chloride using a coupling agent like trichloroisocyanuric acid (TCICA) in dichloromethane .
  • Purification : Column chromatography (silica gel, petroleum ether/acetone) is employed to isolate the final compound, ensuring >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify the presence of the benzo[d][1,3]dioxole aromatic protons (δ 6.7–6.9 ppm) and the butoxy chain (δ 1.0–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 385.2) .
  • HPLC : Purity is assessed using reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodological Answer :
  • Temperature Control : Lowering reaction temperatures during amidation (0–5°C) minimizes decomposition of heat-sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for SN2 etherification .
  • Catalyst Screening : Testing bases like sodium pivalate improves nucleophilic substitution efficiency in the etherification step .
  • Risk Mitigation : Conduct hazard assessments for reagents (e.g., TCICA) to avoid exothermic side reactions .

Q. What strategies resolve contradictions in reported biological activity data for similar benzo[d][1,3]dioxole derivatives?

  • Methodological Answer :
  • Structural Analog Comparison : Compare activity of derivatives with variations in the linker (e.g., but-2-yn-1-yl vs. ethyl). For example, replacing the ethyl group with a propargyl linker (as in ) may alter receptor binding .
  • Bioactivity Assay Standardization : Use consistent cell lines (e.g., human prostate cancer PC3 cells) and protocols (e.g., MTT assays) to minimize variability .
  • Data Normalization : Express activity as IC₅₀ values relative to controls (e.g., cisplatin) to account for experimental differences .

Q. How is mutagenicity assessed for this compound, and what safety protocols are recommended?

  • Methodological Answer :
  • Ames II Testing : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix). Compounds with benzo[d][1,3]dioxole groups may show low mutagenicity (comparable to benzyl chloride) .
  • Safety Protocols :
  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Store the compound at –20°C in amber vials to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.